2-(Piperazin-1-ylsulfonyl)benzonitrile

Adenosine Receptor Antagonist Binding Affinity

PSB-1115 is a selective adenosine A2B receptor antagonist designed to resolve off-target effects in GPCR signaling studies. - A2B Ki = 53.4 nM, 40-fold selectivity over A1, 450-fold over A2A; functional IC50 = 84 nM. - Water-soluble (10 mg/mL) for systemic in vivo dosing; validated at 0.5-1 mg/kg i.p. in rodent models. - Supplied as ≥98% pure white solid; stable for global shipment; bulk quantities available.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
CAS No. 743440-24-6
Cat. No. B1299356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylsulfonyl)benzonitrile
CAS743440-24-6
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N
InChIInChI=1S/C11H13N3O2S/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2
InChIKeyGLLOIWSZCWBVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PSB-1115 Core Characteristics


2-(Piperazin-1-ylsulfonyl)benzonitrile (CAS 743440-24-6), also widely designated as PSB-1115, is a synthetic organic compound belonging to the sulfonyl piperazine class, with the molecular formula C₁₁H₁₃N₃O₂S and a molecular weight of 251.30 g/mol [1]. It is a white to off-white solid with a melting point of 169–171 °C and a boiling point of 459.9±55.0 °C at 760 mmHg [2]. The compound is primarily recognized as a selective antagonist of the adenosine A₂B receptor and is utilized as a research tool in pharmacology and medicinal chemistry to probe A₂B-mediated signaling pathways [3].

Why PSB-1115 Cannot Be Interchanged


Although many piperazine sulfonamide derivatives and adenosine receptor antagonists exist, generic substitution is not scientifically valid due to marked differences in target affinity, selectivity profile, and physicochemical properties that directly impact experimental design and outcome interpretation. For instance, 2-(Piperazin-1-ylsulfonyl)benzonitrile (PSB-1115) exhibits a distinct Ki for the human A₂B receptor of 53.4 nM and displays a unique selectivity pattern across adenosine receptor subtypes [1]. In contrast, closely related A₂B antagonists like PSB-603 exhibit nearly 100-fold higher affinity (Ki = 0.553 nM) , while MRS-1754 shows different selectivity margins . Furthermore, the compound’s favorable aqueous solubility and well-documented in vivo pharmacology differentiate it from many in-class alternatives that suffer from poor water solubility or undefined pharmacokinetic profiles, thereby making it a preferred tool compound for specific experimental paradigms .

PSB-1115 Quantitative Differentiation


A2B Receptor Affinity

PSB-1115 demonstrates an equilibrium dissociation constant (Ki) of 53.4 nM for the human adenosine A₂B receptor, as determined by competitive radioligand binding assays using [¹²⁵I]ZM-241385 [1]. This affinity places it in an intermediate range: it is approximately 96-fold less potent than the ultra-high affinity antagonist PSB-603 (Ki = 0.553 nM) , but approximately 27-fold more potent than the older xanthine-derived antagonist MRS-1754 (Ki = 1.45–1.97 nM) . This specific potency window is valuable for studies where extreme target engagement is not required or may be undesirable.

Adenosine Receptor Antagonist Binding Affinity

Adenosine Receptor Subtype Selectivity

PSB-1115 displays a defined selectivity profile: it exhibits 40-fold selectivity for A₂B over A₁ receptors (Ki(A₁) = 2200 nM) and 450-fold selectivity over A₂A receptors (Ki(A₂A) = 24000 nM), while showing only 14% inhibition of A₃ receptors at 10 µM [1]. In contrast, PSB-603 demonstrates negligible affinity for A₁, A₂A, and A₃ receptors up to 10 µM, representing near-absolute selectivity . Conversely, the xanthine-based antagonist MRS-1754 shows less pronounced selectivity, with only 204-fold selectivity for A₂B over A₁ (Ki(A₁) = 403 nM) and 255-fold over A₂A (Ki(A₂A) = 503 nM) . PSB-1115 therefore occupies a unique niche with a moderate and well-characterized selectivity window.

Adenosine Receptor Selectivity Off-target Activity

Functional Antagonism in cAMP Assays

PSB-1115 demonstrates functional A₂B antagonism in a cellular context, inhibiting adenosine (100 µM)-induced cAMP accumulation in human T84 colonic epithelial cells with an IC₅₀ of 84 nM . This functional potency is consistent with its binding affinity and confirms its ability to block endogenous signaling. In comparison, the clinical-stage A₂B antagonist CVT-6883 exhibits a Ki of 22 nM and a reported functional IC₅₀ of approximately 6 nM in a similar cAMP assay using CHO cells [1][2]. The difference in functional potency between PSB-1115 and CVT-6883 (approximately 14-fold) reflects the distinct structural class and utility of PSB-1115 as a research tool versus a clinical candidate.

cAMP Functional Assay T84 Cells

Aqueous Solubility and Formulation

PSB-1115 exhibits notable water solubility of 10 mg/mL (28.54 mM) and DMSO solubility of 100 mg/mL (285.43 mM), making it highly amenable to both in vitro and in vivo experimental formulations without the need for complex vehicles . This contrasts sharply with many potent A₂B antagonists, such as PSB-603, which is poorly water-soluble and typically requires DMSO or specialized formulations for in vivo administration . Similarly, MRS-1754 has very limited aqueous solubility (<1 mg/mL), necessitating the use of organic co-solvents or cyclodextrin-based formulations that can introduce experimental variability . PSB-1115's solubility profile, combined with its designation as 'water-soluble' by multiple authoritative sources, directly translates to greater ease of use and reproducibility in animal studies [1].

Solubility Formulation In Vivo Studies

Cathepsin S Inhibitory Activity

Beyond its A₂B antagonism, 2-(Piperazin-1-ylsulfonyl)benzonitrile has been reported to inhibit the cysteine protease Cathepsin S with an IC₅₀ of approximately 9.18 µM (reported as -log(M) = 5.04) [1]. While this potency is moderate, it distinguishes PSB-1115 from other selective A₂B antagonists like PSB-603, which exhibits negligible Cathepsin S activity (>10 µM) . This bifunctional activity (A₂B antagonism combined with Cathepsin S inhibition) positions PSB-1115 as a unique chemical probe for investigating the intersection of adenosine signaling and cysteine protease activity in inflammation, cancer, and cardiovascular disease [2]. The compound thus offers a distinct advantage for researchers exploring multi-target pharmacology.

Cathepsin S Protease Inhibition Bifunctional Activity

PSB-1115 Optimal Use Cases


In Vivo Inflammation and Pain Models

Given its favorable water solubility (10 mg/mL) and well-characterized in vivo pharmacokinetics, PSB-1115 is ideally suited for systemic administration in rodent models of inflammatory pain, colitis, and cancer. Its intermediate A₂B affinity (Ki = 53.4 nM) allows for robust target engagement without causing excessive receptor occupancy. Doses of 0.5–1 mg/kg (i.p.) have been validated in multiple published studies to block NECA-induced effects and modulate tumor growth [1].

Cellular Signaling Pathway Differentiation

The defined selectivity profile of PSB-1115 (40-fold over A₁, 450-fold over A₂A) makes it the antagonist of choice for dissecting A₂B-specific cAMP and calcium signaling in cells co-expressing multiple adenosine receptor subtypes. Its functional IC₅₀ of 84 nM in T84 cells confirms its utility for cellular pharmacology experiments .

Dual A2B and Cathepsin S Inhibition

PSB-1115's unique bifunctional activity (A₂B Ki = 53.4 nM; Cathepsin S IC₅₀ = 9.18 µM) enables its use as a chemical probe to simultaneously interrogate adenosine signaling and cysteine protease activity. This is particularly relevant in models of abdominal aortic aneurysm and inflammatory bowel disease, where both targets contribute to pathogenesis [2][3].

Comparative Pharmacology Studies

PSB-1115's intermediate affinity and moderate selectivity window (relative to the ultra-selective PSB-603 and the less selective MRS-1754) make it a valuable reference compound in panels of A₂B antagonists. Its use in parallel with higher and lower affinity compounds allows researchers to establish structure-activity relationships and confirm on-target effects across a range of potencies .

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